Laidlomycin phenylcarbamate

Vue d'ensemble

Description

Laidlomycin phenylcarbamate is a semi-synthetic polyether antibiotic.

Applications De Recherche Scientifique

Pharmacological Properties

Laidlomycin phenylcarbamate belongs to the class of polyether antibiotics. Its structure allows it to interact effectively with microbial membranes, leading to its antibacterial and coccidiostatic activities. The compound's mechanism of action involves disrupting ion transport across cell membranes, which is crucial for the survival of certain pathogens.

Efficacy in Ruminant Health

This compound is primarily used as a feed additive in livestock, particularly cattle and sheep. Its applications are significant in enhancing feed efficiency and managing health issues related to diet.

Feed Efficiency Improvement

Research indicates that the incorporation of this compound into animal diets can lead to:

- Increased Propionate Production : This is beneficial as propionate serves as an essential energy source for ruminants, improving overall energy balance and reducing the incidence of ketosis .

- Reduction in Methane Emissions : By altering fermentation patterns in the rumen, this compound can help decrease methane production, contributing to more sustainable livestock farming practices .

Treatment of Coccidiosis

Coccidiosis is a parasitic disease affecting the intestinal tract of animals, particularly young livestock. This compound has shown efficacy in:

- Reducing Clinical Symptoms : Studies have demonstrated that administering this compound can mitigate the severity of coccidiosis outbreaks .

- Improving Growth Rates : Animals treated with this compound exhibited better growth performance compared to untreated controls .

Case Studies and Research Findings

A variety of studies have documented the successful application of this compound in veterinary medicine:

Study on Ruminant Feed Efficiency

In a controlled trial involving steers, researchers observed significant improvements in feed conversion ratios when this compound was included in their diet:

- Control Group vs. Treated Group :

- Average Daily Gain (ADG): Control - 1.5 kg/day; Treated - 2.0 kg/day

- Feed Conversion Ratio (FCR): Control - 8:1; Treated - 6:1

Coccidiosis Management

A study focusing on broiler chickens indicated that this compound effectively reduced the incidence of coccidiosis:

- Infection Rate : Control Group - 40%; Treated Group - 10%

- Weight Gain Post-Treatment : Control Group - 1.8 kg; Treated Group - 2.5 kg

Regulatory Status and Future Directions

This compound has been approved for use in several countries as a feed additive due to its efficacy and safety profile. Ongoing research aims to explore its potential applications beyond traditional livestock, including its role in aquaculture and companion animals.

Data Table: Summary of Key Findings

Propriétés

Numéro CAS |

101191-83-7 |

|---|---|

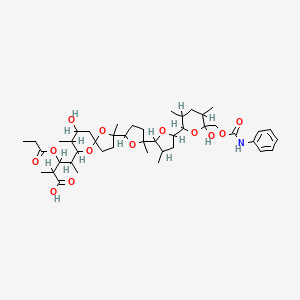

Formule moléculaire |

C44H67NO13 |

Poids moléculaire |

818 g/mol |

Nom IUPAC |

4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(phenylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |

InChI |

InChI=1S/C44H67NO13/c1-10-34(47)54-36(29(7)39(48)49)28(6)37-27(5)31(46)22-43(56-37)19-18-41(8,58-43)33-16-17-42(9,55-33)38-25(3)21-32(53-38)35-24(2)20-26(4)44(51,57-35)23-52-40(50)45-30-14-12-11-13-15-30/h11-15,24-29,31-33,35-38,46,51H,10,16-23H2,1-9H3,(H,45,50)(H,48,49) |

Clé InChI |

UCILZFARCSTHAF-MTAWXPIYSA-N |

SMILES |

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O |

SMILES canonique |

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Laidlomycin phenylcarbamate; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.